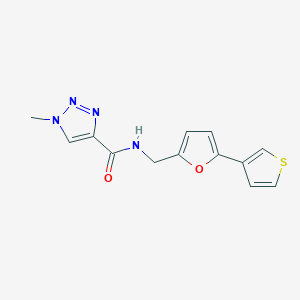

![molecular formula C15H19N5O B2519032 2-{[1-(4,6-二甲基嘧啶-2-基)氮杂环丁-3-基]甲基}-6-甲基-2,3-二氢吡哒嗪-3-酮 CAS No. 2198986-86-4](/img/structure/B2519032.png)

2-{[1-(4,6-二甲基嘧啶-2-基)氮杂环丁-3-基]甲基}-6-甲基-2,3-二氢吡哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine-azetidinone analogues involves a multi-step process, beginning with the condensation of aromatic amines with N-phenylacetamide to form a thione nucleus. This nucleus is then reacted with 2-chloroquinoline-3-carbaldehyde using sodium sulfide in dimethylformamide (DMF), leading to the formation of Schiff base intermediates. The final azetidinone analogues are derived from these Schiff bases by employing chloroacetyl chloride. This method has been utilized to create a series of compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, which have been tested for their antimicrobial and antitubercular activities .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a pyrimidine ring, which is a common feature in many biologically active molecules. The pyrimidine ring in these compounds is further functionalized with various substituents, including a pyridinyl group and a mercaptoquinolinyl group, which are likely to influence the biological activity of these molecules. The structural features of these compounds are crucial for their interaction with biological targets, and they provide a framework for the design of new antibacterial and antitubercular agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, involving condensation, nucleophilic substitution, and the formation of Schiff bases. The reactivity of the intermediates and the final compounds is influenced by the presence of reactive functional groups, such as the thione and the azetidinone moieties. These functional groups are reactive centers that can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized azetidinone analogues are not explicitly detailed in the provided data. However, the presence of multiple heteroatoms and aromatic systems within these molecules suggests that they would exhibit significant polar character, which could affect their solubility, stability, and reactivity. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for their potential use as therapeutic agents .

科学研究应用

抗菌和抗结核活性

嘧啶-氮杂环丁酮类似物已被合成并评估其抗氧化、抗菌和抗结核活性。这些化合物已显示出针对细菌和真菌菌株的有希望的结果,以及针对结核分枝杆菌的体外抗结核活性。这些类似物的合成涉及芳香胺与 N-苯基乙酰胺的缩合,然后反应形成席夫碱中间体和最终的氮杂环丁酮类似物。这项研究表明设计进一步的抗菌和抗结核化合物具有潜力 (Chandrashekaraiah 等,2014 年)。

抗炎活性

使用柠檬酸作为起始材料合成稠合了噻吩环的嘧啶和恶唑酮衍生物的研究已导致具有显着抗炎活性的化合物。这项工作表明这些衍生物作为抗炎剂的潜力,可与参考药物泼尼松龙® 相媲美。合成途径涉及几个步骤,包括形成氰基酯、氨基酯和随后的环化以生成活性化合物 (Amr 等,2007 年)。

抗氧化和抗炎活性

已合成并研究了含有三唑稠合结构的新型嘧啶衍生物的抗氧化和抗炎活性。其中一些化合物显示出有效的活性,突出了基于嘧啶的化合物在管理氧化应激和炎症中的潜在治疗应用 (Bhalgat 等,2014 年)。

属性

IUPAC Name |

2-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-4-5-14(21)20(18-10)9-13-7-19(8-13)15-16-11(2)6-12(3)17-15/h4-6,13H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOWJDKDUUBAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)

![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)